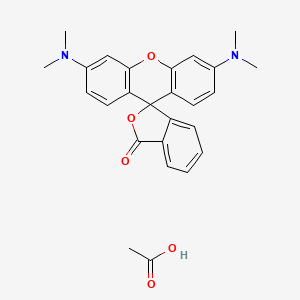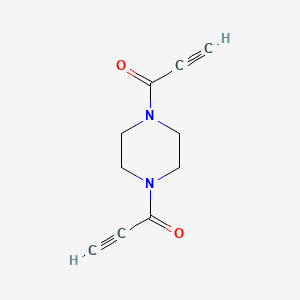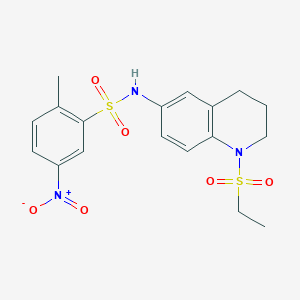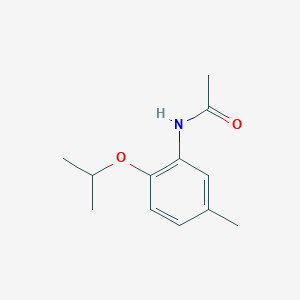
5(6)-Tetramethyl Rhodamine Carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(6)-Tetramethyl Rhodamine Carboxylic Acid: is a fluorescent dye belonging to the rhodamine family. It is known for its high photostability and strong fluorescence, making it a popular choice in various scientific applications. The compound is often used in fluorescence microscopy, flow cytometry, and as a labeling reagent in molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Tetramethyl Rhodamine Carboxylic Acid typically involves the condensation of rhodamine derivatives with carboxylic acid groups. One common method includes the reaction of tetramethyl rhodamine with succinic anhydride under basic conditions to introduce the carboxylic acid functionality .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control to optimize yield and purity .
化学反应分析
Types of Reactions: 5(6)-Tetramethyl Rhodamine Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the fluorescence properties of the dye.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of oxidized rhodamine derivatives.
Reduction: Reduced rhodamine compounds with altered fluorescence.
Substitution: Ester or amide derivatives of this compound.
科学研究应用
Chemistry: In chemistry, 5(6)-Tetramethyl Rhodamine Carboxylic Acid is used as a fluorescent probe to study molecular interactions and reaction mechanisms. Its strong fluorescence allows for sensitive detection and quantification of various chemical species .
Biology: The compound is widely used in biological research for labeling proteins, nucleic acids, and other biomolecules. It is particularly useful in fluorescence microscopy and flow cytometry for visualizing cellular structures and processes .
Medicine: In medical research, this compound is employed in diagnostic assays and imaging techniques. Its ability to label specific biomolecules makes it valuable for studying disease mechanisms and developing targeted therapies .
Industry: The dye is also used in industrial applications, such as quality control and product testing, where its fluorescence properties can be utilized to detect contaminants or verify product composition .
作用机制
The mechanism of action of 5(6)-Tetramethyl Rhodamine Carboxylic Acid involves its ability to absorb light at specific wavelengths and emit fluorescence. The carboxylic acid group enhances its solubility and reactivity, allowing it to form stable conjugates with various biomolecules. The compound targets specific molecular structures, enabling precise labeling and detection in various applications .
相似化合物的比较
Rhodamine B: Another rhodamine derivative with similar fluorescence properties but different solubility and reactivity.
Rhodamine 6G: Known for its high quantum yield and photostability, often used in similar applications.
Fluorescein: A widely used fluorescent dye with different excitation and emission spectra.
Uniqueness: 5(6)-Tetramethyl Rhodamine Carboxylic Acid stands out due to its high photostability, strong fluorescence, and versatile reactivity. Its carboxylic acid group allows for easy conjugation with various biomolecules, making it a preferred choice in many scientific and industrial applications .
属性
分子式 |
C26H26N2O5 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
acetic acid;3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C24H22N2O3.C2H4O2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4) |
InChI 键 |
VNRGODVGRCXKSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)



![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)


![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)

![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)
![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)


